molecular formula C6H4ClNO3S B1348529 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one CAS No. 42456-75-7

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

Cat. No. B1348529
M. Wt: 205.62 g/mol
InChI Key: HHHNIUPEIAJYKY-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

2-Chloro-5-acetylthiophene (80.3 g, 0.5 mol) was added in portions to fuming nitric acid (500 mL) cooled to −5° C. with an ice/methanol bath. On completion of addition the reaction was removed from the cold bath and stirred at ambient temperature for 30 minutes before the reaction mixture was poured into ice water (4 L). After stirring for 10 minutes the solid which formed was collected by filtration and washed with water (500 mL). The solid was then dissolved in dichloromethane (500 mL) the water was separated and the organic solution was dried (MgSO4). Removal of the solvent under reduced pressure gave an orange solid. The crude material was re-crystallized from IMS (350 mL) to give the title product as a light brown solid (46.89 g, 45% yield). 1H NMR (CDCl3) δ: 8.07 (1H, s), 2.58 (3H, s).
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][CH:6]=1.[N+:10]([O-])([OH:12])=[O:11]>>[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][C:6]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
80.3 g
Type
reactant
Smiles
ClC=1SC(=CC1)C(C)=O
Name
Quantity
500 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 30 minutes before the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition the reaction
CUSTOM
Type
CUSTOM
Details
was removed from the cold bath
ADDITION
Type
ADDITION
Details
was poured into ice water (4 L)
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes the solid which
Duration
10 min
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water (500 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in dichloromethane (500 mL) the water
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an orange solid
CUSTOM
Type
CUSTOM
Details
The crude material was re-crystallized from IMS (350 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 46.89 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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